1-(butan-2-yl)-4-iodobenzene chemical structure and physical properties
1-(butan-2-yl)-4-iodobenzene chemical structure and physical properties
An In-depth Technical Guide to 1-(butan-2-yl)-4-iodobenzene
This guide provides a comprehensive technical overview of 1-(butan-2-yl)-4-iodobenzene, a key aromatic organoiodide intermediate. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science. The document details the compound's structure, properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and experimental considerations.
Molecular Identity and Structure
1-(Butan-2-yl)-4-iodobenzene, also known as 4-sec-butyliodobenzene, is an organic compound featuring a benzene ring substituted at the para positions with a secondary butyl group and an iodine atom.
Key Identifiers:
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IUPAC Name: 1-(butan-2-yl)-4-iodobenzene[1]
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Molecular Formula: C₁₀H₁₃I[1]
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CAS Number: 27799-00-4 (Depositor-Supplied)[1]
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Molecular Weight: 260.11 g/mol [1]
The sec-butyl group introduces a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-(butan-2-yl)-4-iodobenzene. Unless a stereospecific synthesis is employed, the compound is typically produced and used as a racemic mixture.
Caption: 2D structure of 1-(butan-2-yl)-4-iodobenzene.
Physicochemical Properties
The physical properties of 1-(butan-2-yl)-4-iodobenzene are critical for its handling, purification, and use in reactions. While extensive experimental data for this specific isomer is not widely published, properties can be reliably computed or inferred from structurally similar compounds.
| Property | Value | Source |
| Molecular Weight | 260.11 g/mol | PubChem[1] |
| Monoisotopic Mass | 260.00620 Da | PubChem[1] |
| Appearance | Clear yellow to light orange liquid (predicted) | Inferred from isomers[2][3] |
| XLogP3 (Lipophilicity) | 4.2 | PubChem (Computed)[1] |
| Density | ~1.46 g/cm³ (predicted) | Based on n-butyl isomer[2][4] |
| Boiling Point | ~80-82 °C at 0.5 mmHg (predicted) | Based on n-butyl isomer[2][4] |
| Water Solubility | Very low (predicted) | Inferred from isomers[2][4] |
| Refractive Index | ~1.57 (predicted) | Based on isomers[2][3] |
Synthesis Methodology
The synthesis of 1-(butan-2-yl)-4-iodobenzene is most commonly achieved via electrophilic aromatic substitution on sec-butylbenzene. The para-substituted product is favored due to the ortho, para-directing nature and moderate steric hindrance of the sec-butyl group.
Principle: The reaction involves the activation of molecular iodine (I₂) with a strong oxidizing agent, typically nitric acid or periodic acid, to generate an electrophilic iodine species (e.g., I⁺) which then attacks the electron-rich benzene ring.
Experimental Protocol: Electrophilic Iodination of sec-Butylbenzene
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Reactor Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add sec-butylbenzene (1.0 eq) and glacial acetic acid (as solvent).
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Reagent Addition: Add pulverized iodine (I₂, 1.1 eq) to the flask. Prepare a solution of concentrated nitric acid (oxidant) in glacial acetic acid.
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Reaction Execution: Heat the flask to 70-80 °C. Add the nitric acid solution dropwise from the dropping funnel over 30 minutes. Maintain the temperature and stir the reaction mixture for 4-6 hours.
-
Causality Note: Dropwise addition and temperature control are crucial to prevent runaway reactions and the formation of undesired nitrated byproducts.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane (2 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Final Purification: The crude product is purified by vacuum distillation to yield 1-(butan-2-yl)-4-iodobenzene as a clear liquid.
Caption: General workflow for the synthesis of 1-(butan-2-yl)-4-iodobenzene.
Spectral Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectral characteristics based on established principles and data from analogous structures.[5][6][7][8][9]
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two doublets are expected in the range of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the iodine atom will be further downfield (AA'BB' system).
-
sec-Butyl Protons:
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Methine (CH): A sextet or multiplet around δ 2.5-2.8 ppm.
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Methylene (CH₂): A multiplet around δ 1.5-1.7 ppm.
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Methyl (CH₃, doublet): A doublet around δ 1.2-1.3 ppm, coupled to the methine proton.
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Methyl (CH₃, triplet): A triplet around δ 0.8-0.9 ppm, part of the ethyl fragment.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C-I) will be significantly shifted upfield to ~90-100 ppm. The carbon attached to the sec-butyl group (C-alkyl) will be downfield (~145-150 ppm). The other four aromatic carbons will appear in the typical δ 125-138 ppm range.
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Aliphatic Carbons: Four signals corresponding to the four distinct carbons of the sec-butyl group.
IR (Infrared) Spectroscopy:
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C-H (Aromatic) stretching: Weak to medium bands at 3000-3100 cm⁻¹.[7]
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C-H (Aliphatic) stretching: Strong bands at 2850-2960 cm⁻¹.[7][9]
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C=C (Aromatic) stretching: Medium bands around 1500 and 1600 cm⁻¹.[7]
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Para-substitution overtone bands: Weak bands in the 1660-2000 cm⁻¹ region.
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Para-disubstitution C-H bend: A strong band between 810-840 cm⁻¹.[7]
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C-I stretching: A medium to strong band in the far-IR region, typically 500-600 cm⁻¹.[8]
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A strong peak at m/z = 260.
-
Key Fragments:
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m/z = 203: Loss of the butyl group ([M-57]⁺).
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m/z = 133: Loss of the iodine atom ([M-127]⁺).
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m/z = 57: The sec-butyl cation ([C₄H₉]⁺).
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Chemical Reactivity and Applications
The primary utility of 1-(butan-2-yl)-4-iodobenzene in synthetic chemistry stems from the reactivity of the carbon-iodine bond. Aryl iodides are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, making them invaluable building blocks in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials.[10][11]
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a C-C bond, creating biaryl structures.[11]
-
Heck Reaction: Coupling with an alkene to form a new C-C bond, leading to substituted alkenes.[3][11]
-
Sonogashira Coupling: Reaction with a terminal alkyne to create aryl-alkyne structures.[11]
-
Negishi Coupling: Coupling with an organozinc compound.[11]
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Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, a powerful nucleophile for creating new C-C bonds.
These reactions allow for the precise introduction of the 4-(sec-butyl)phenyl moiety into a larger molecular framework, a common strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all organoiodine compounds, 1-(butan-2-yl)-4-iodobenzene requires careful handling in a controlled laboratory environment.[12][13][14]
-
Hazards:
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Handling Precautions:
-
Storage:
-
First-Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[12][13]
-
Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[12]
-
Ingestion: Call a poison control center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[12][13][15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[12][13]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22563656, 1-Sec-butyl-4-iodo-benzene. Available at: [Link]
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Angene Chemical (n.d.). Benzene, 1-butyl-4-iodo- (CAS# 20651-67-6). Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 142029, 1-tert-Butyl-4-iodobenzene. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12167164, 1-Iodo-butan-2-OL. Available at: [Link]
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Pharmaffiliates (n.d.). CAS No : 591-50-4| Chemical Name : Iodobenzene. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 105051, 1-[(Butan-2-yl)oxy]-4-methylbenzene. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Butan-2-yl_oxy-4-methylbenzene]([Link]
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NP-MRD (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). Available at: [Link]
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The Royal Society of Chemistry (n.d.). Supplementary Information: 1H NMR Spectrum of Compound 4a. Available at: [Link]
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University of Calgary (n.d.). Spectroscopy Infrared Spectra. Available at: [Link]
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Vaidyanathan, G., & Zalutsky, M. R. (1996). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. PubMed. Available at: [Link]
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ResearchGate (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene derivatives. Available at: [Link]
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Manabe, Y. (2023). Iodyl compounds as oxidants and other applications. Chemia. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry (n.d.). Infrared spectrum of 2-iodobutane. Available at: [Link]
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LibreTexts Chemistry (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [Link]
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Polymer Chemistry Innovation (n.d.). Monomer detail | 1-O-butan-2-yl 4-O-tert-butyl (E)-but-2-enedioate. Available at: [Link]
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